

2,4,5-Trimethoxybenzyl chloride solubility data

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Compound of Interest

Compound Name:	2,4,5-Trimethoxybenzyl chloride
CAS No.:	53811-44-2
Cat. No.:	B602137

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An In-depth Technical Guide to the Solubility of **2,4,5-Trimethoxybenzyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2,4,5-Trimethoxybenzyl chloride** (TMBC), a key intermediate in advanced organic synthesis. Moving beyond a simple data sheet, this document elucidates the causal relationships between the molecular structure of TMBC and its behavior in various solvent systems. It offers field-proven methodologies for solubility determination, practical insights into its application, particularly as a protecting group, and critical safety protocols. This guide is designed to empower researchers with the foundational knowledge required for the effective and safe utilization of this versatile reagent.

Introduction: The Molecular Profile of 2,4,5-Trimethoxybenzyl Chloride

2,4,5-Trimethoxybenzyl chloride, with the empirical formula $C_{10}H_{13}ClO_3$, is an aromatic organic compound characterized by a benzene ring substituted with three methoxy groups and

a chloromethyl group.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable reagent in multi-step synthesis.

Its primary utility lies in its function as a protecting group, particularly for thiol moieties in cysteine residues during solid-phase peptide synthesis. The trimethoxybenzyl group offers a moderate degree of acid lability, allowing for its selective removal under controlled conditions without compromising the integrity of the larger molecule.[2][3] Understanding its solubility is not merely an academic exercise; it is a prerequisite for optimizing reaction kinetics, maximizing yield, and ensuring the purity of the final product. The choice of solvent directly influences the reagent's availability to participate in a reaction, making solubility a critical parameter in protocol design.

Physicochemical Properties and Reactivity

A thorough understanding of the physical properties of **2,4,5-Trimethoxybenzyl chloride** is essential for its proper handling, storage, and application. These properties are intrinsically linked to its solubility behavior.

Property	Value	Source
IUPAC Name	1-(chloromethyl)-2,4,5-trimethoxybenzene	PubChem[1]
CAS Number	53811-44-2	PubChem[1]
Molecular Formula	C ₁₀ H ₁₃ ClO ₃	PubChem[1]
Molecular Weight	216.66 g/mol	PubChem[1]
Appearance	Solid flakes	Santa Cruz Biotechnology
XLogP3	2.4	PubChem[1]
Flash Point	141.9 °C	Santa Cruz Biotechnology

Expertise & Experience: Interpreting the Data

The XLogP3 value of 2.4 indicates a moderate lipophilic (fat-loving) character, suggesting a preference for non-polar organic solvents over water.[1] The chloromethyl group, however, introduces a degree of polarity and, more importantly, a reactive site.

Trustworthiness: Stability and Incompatibility

This compound is stable under recommended storage conditions but exhibits significant reactivity.

- **Moisture Sensitivity:** **2,4,5-Trimethoxybenzyl chloride** will react with water, likely undergoing hydrolysis to form the corresponding alcohol (2,4,5-Trimethoxybenzyl alcohol) and hydrochloric acid. This necessitates storage in a dry, inert atmosphere and the use of anhydrous solvents in reactions.[4]
- **Incompatibilities:** It is incompatible with strong acids, bases, and oxidizing agents. Bases can promote elimination or substitution reactions, while its reactivity makes it unsuitable for use with strong nucleophiles other than the intended target.

Comprehensive Solubility Profile

While quantitative solubility data across a wide range of solvents is not extensively published, a reliable qualitative and semi-quantitative profile can be established based on the principle of "like dissolves like" and the compound's known physicochemical properties.

The aromatic ring and methoxy groups contribute to its solubility in non-polar and moderately polar aprotic solvents. The polar chloromethyl group enhances solubility in polar aprotic solvents.

Solvent Class	Solvent Example	Expected Solubility	Rationale
Aromatic	Toluene, Benzene	High	The aromatic structure of the solute and solvent allows for favorable π - π stacking interactions. Synthesis procedures frequently use toluene as a solvent.[5][6]
Chlorinated	Dichloromethane (DCM), Chloroform	High	Similar polarity and the ability to form dipole-dipole interactions. DCM is a common solvent for reactions involving benzyl-type protecting groups.[2][3]
Ethers	Tetrahydrofuran (THF), Diethyl Ether	High	Good balance of polarity to solvate the molecule without reacting with it.
Polar Aprotic	Acetone, Ethyl Acetate, Acetonitrile	Moderate to High	The polarity of these solvents can accommodate the chloromethyl group, though the large non-polar portion may limit very high solubility compared to chlorinated solvents.
Alcohols	Methanol, Ethanol	Low to Moderate (with potential for reaction)	The hydroxyl group of the solvent can act as a nucleophile, leading to a slow solvolysis reaction over time to

form the
corresponding ether.

Non-polar Alkanes

Hexane, Heptane

Low

The overall polarity of TMBC is too high for significant solubility in highly non-polar aliphatic solvents. Hexane is used as an anti-solvent to precipitate related compounds.[6]

Polar Protic

Water

Insoluble (Reacts)

The compound is hydrophobic and reacts with water. Safety data sheets explicitly state to avoid moisture.[4]

Experimental Protocol: Gravimetric Determination of Solubility

To establish precise solubility data for a specific application, the following self-validating experimental protocol is recommended. This method is robust, reliable, and relies on fundamental laboratory techniques.

Objective: To determine the solubility of **2,4,5-Trimethoxybenzyl chloride** in a given anhydrous solvent at a specified temperature.

Materials:

- **2,4,5-Trimethoxybenzyl chloride**
- Anhydrous solvent of choice
- Temperature-controlled shaker or water bath

- Analytical balance (readable to 0.1 mg)
- Glass vials with screw caps
- Centrifuge
- Calibrated volumetric pipettes
- Drying oven or vacuum desiccator

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **2,4,5-Trimethoxybenzyl chloride** to a vial containing a known volume of the anhydrous solvent. An excess is confirmed by the presence of undissolved solid.
 - Seal the vial tightly to prevent solvent evaporation or moisture ingress.
- Equilibration:
 - Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
 - Allow the mixture to equilibrate for a minimum of 24 hours. This extended period ensures that the dissolution process has reached a true equilibrium state. The system is self-validating; taking samples at 24h and 30h and getting the same result confirms equilibrium has been reached.
- Phase Separation:
 - After equilibration, remove the vial and immediately centrifuge it at high speed for 10-15 minutes. This will pellet the excess solid, leaving a clear, saturated supernatant.
 - Causality Note: This step is critical to ensure that no solid particulates are transferred, which would artificially inflate the measured solubility.

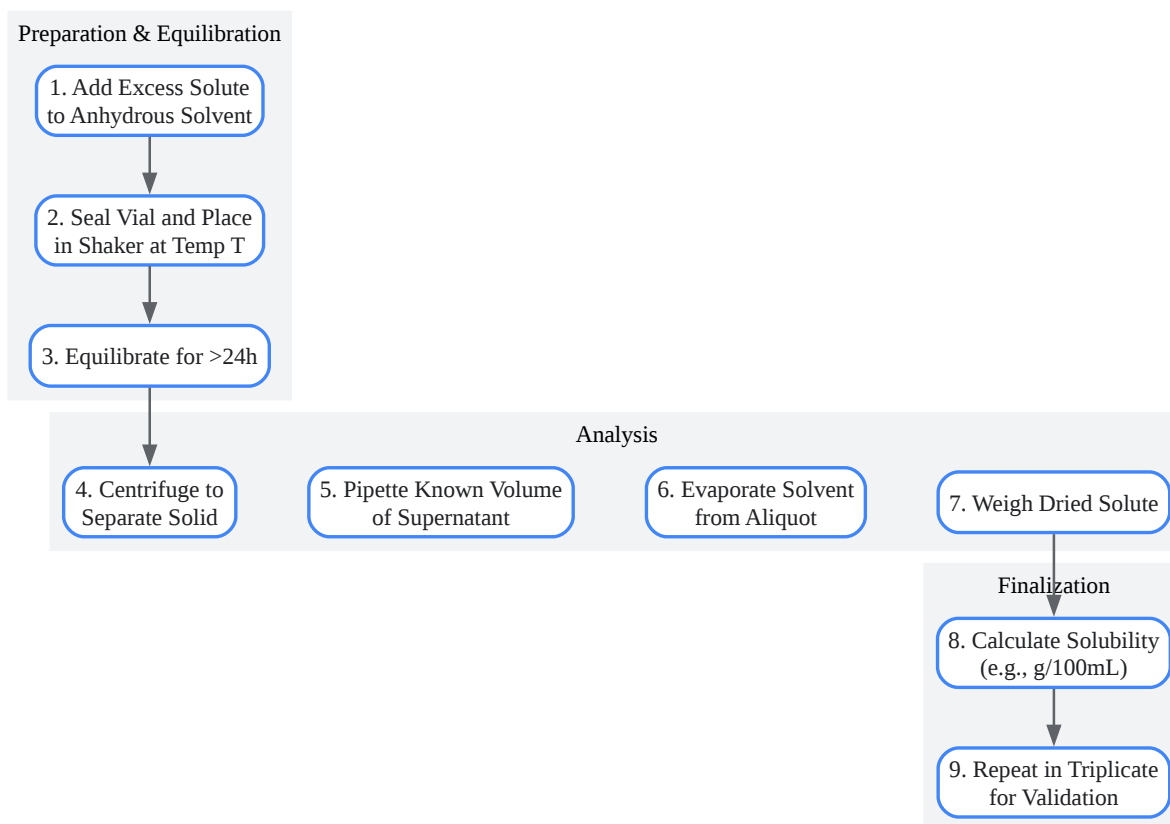
- Sample Analysis:
 - Carefully and accurately pipette a known volume (e.g., 1.00 mL) of the clear supernatant into a pre-weighed, dry vial. Record the exact mass of the empty vial.
 - Place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or under a gentle stream of nitrogen until the solvent has completely evaporated.
 - Transfer the vial to a desiccator to cool to room temperature before weighing.

- Calculation:
 - Weigh the vial containing the dried solute.
 - Calculate the mass of the dissolved solid by subtracting the mass of the empty vial.
 - Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

$$\text{Solubility (g/100 mL)} = (\text{Mass of solute in g} / \text{Volume of aliquot in mL}) * 100$$

- Trustworthiness through Repetition:
 - Perform the entire experiment in triplicate to ensure the precision and reproducibility of the results. Report the average solubility and the standard deviation.

Visualization of Experimental Workflow



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Caption: Workflow for gravimetric solubility determination.

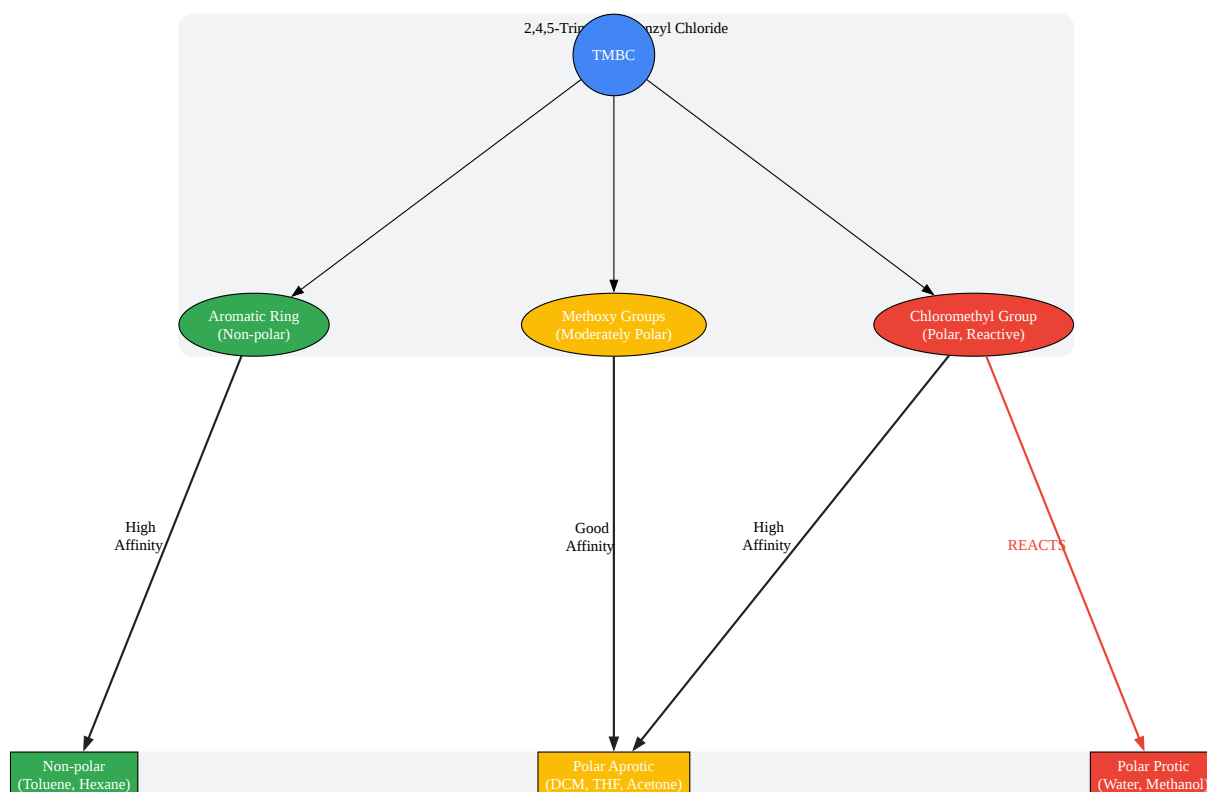
Application Spotlight: Protecting Group Chemistry

The primary role of trimethoxybenzyl derivatives in drug development is as protecting groups for nucleophilic functional groups, such as the thiol of cysteine.[2][3]

The Causality of Solubility in Application:

- **Efficient Reaction:** For the protection reaction to occur, both the cysteine-containing substrate and the **2,4,5-Trimethoxybenzyl chloride** must be fully dissolved in a common, inert solvent (e.g., DCM, THF). Poor solubility leads to a heterogeneous mixture, resulting in slow reaction rates, incomplete conversion, and the formation of side products.
- **Work-up and Purification:** After the reaction, solubility differences are exploited for purification. The desired product might be precipitated by adding an "anti-solvent" (like hexane) in which it is insoluble, while the unreacted starting materials or byproducts remain in solution.
- **Deprotection Step:** The subsequent removal of the protecting group is also a solvent-dependent process. The protected peptide must be soluble in the acidic cleavage cocktail (often containing trifluoroacetic acid) for the deprotection to proceed efficiently.^{[2][3]}

Logical Relationship: Structure and Solubility



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Caption: Influence of functional groups on solvent affinity.

Safety, Handling, and Storage

Authoritative grounding in safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification:

- Corrosive: **2,4,5-Trimethoxybenzyl chloride** is classified as a corrosive material. It can cause severe skin burns and serious eye damage upon contact.
- Moisture Reactive: Contact with water releases toxic and corrosive gases, likely including hydrogen chloride.

Recommended Handling Procedures:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.
- Handling: Avoid creating dust. Use only in a dry, well-ventilated area. Prevent contact with skin, eyes, and clothing.

Storage Conditions:

- Moisture Prevention: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
- Temperature: Keep in a cool, dry, and well-ventilated place away from incompatible materials. Some suppliers may recommend refrigerated storage with a desiccant.

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